3-(Azetidin-3-yl)pyridine dihydrochloride

Description

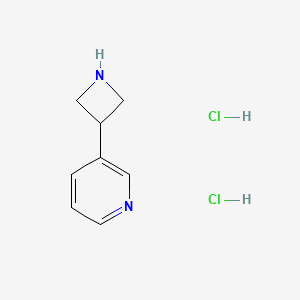

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(azetidin-3-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c1-2-7(4-9-3-1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMZUWJDEZQVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736510 | |

| Record name | 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236791-61-9 | |

| Record name | 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Azetidin-3-yl)pyridine dihydrochloride chemical properties

An In-Depth Technical Guide to 3-(Azetidin-3-yl)pyridine Dihydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. It merges two structurally important motifs: the strained, four-membered azetidine ring and the aromatic pyridine ring. The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's chemical properties, synthesis, characterization, and strategic applications.

Core Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. 3-(Azetidin-3-yl)pyridine is typically supplied as a dihydrochloride salt to improve its stability and handling characteristics as a solid.

| Identifier | Value | Source |

| Compound Name | This compound | [3] |

| CAS Number | 1236791-32-4 | [4] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [4] |

| Molecular Weight | 207.1 g/mol | [5] |

| Canonical SMILES | C1C(CN1)C2=CN=CC=C2.Cl.Cl | |

| InChI Key | NICDQCJISYGBRN-UHFFFAOYSA-N | [3] |

The Azetidine Scaffold: A Strategic Asset in Medicinal Chemistry

The inclusion of an azetidine ring is a deliberate and strategic choice in modern drug design. This four-membered, nitrogen-containing heterocycle is not merely a linker but an active contributor to a molecule's overall profile.

Core Physicochemical Advantages:

-

Conformational Rigidity: The inherent ring strain of the azetidine forces its substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[6]

-

Three-Dimensionality (sp³-richness): In an era where many drug candidates suffer from "flatness" (high sp² character), leading to poor solubility and non-specific binding, the sp³-rich nature of the azetidine ring introduces valuable three-dimensional topology. This enhances solubility and improves the pharmacokinetic profile.[1]

-

Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation compared to more flexible alkylamine chains. Its incorporation can block common sites of metabolism, thereby increasing the half-life of a drug.[1]

-

Novel Chemical Space: Azetidines provide access to novel chemical vectors and intellectual property space, making them highly attractive for discovery programs.[7]

The utility of this scaffold is validated by its presence in several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where the azetidine ring is crucial for achieving the desired efficacy and safety profile.[1]

Physicochemical and Stability Profile

| Property | Value/Observation | Rationale & Handling Insight |

| Appearance | White to off-white crystalline powder or solid. | The solid, salt form ensures easier handling and weighing compared to the free base, which may be an oil. |

| Stability | Stable under normal conditions. Hygroscopic. | The dihydrochloride salt form is stable, but the compound readily absorbs moisture from the air.[8] It is critical to store it in a desiccated environment. |

| Storage | Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent degradation from moisture and atmospheric CO₂, proper storage is paramount.[9][10] Use of a glovebox or desiccator is best practice. |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | The salt form significantly enhances solubility in polar solvents, which is advantageous for preparing stock solutions for biological assays or aqueous-phase reactions. |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions. While numerous specific routes exist, a generalized and logical workflow is presented below.

Exemplary Protocol: Conceptual Steps

-

Nitrogen Protection: The secondary amine of the azetidine precursor is highly nucleophilic. To prevent it from interfering with subsequent carbon-carbon bond-forming reactions, it must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal with acid.

-

Carbon-Carbon Bond Formation: A key step is coupling the protected azetidine core with the pyridine ring. This can be achieved through various organometallic cross-coupling reactions. For instance, converting a protected 3-haloazetidine into an organozinc or organoboron species for a Negishi or Suzuki coupling with a 3-halopyridine is a robust strategy.

-

Deprotection: Once the carbon skeleton is assembled, the Boc group is removed. This is typically accomplished by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).

-

Salt Formation and Purification: The resulting free base is often an oil and can be unstable. It is converted to the dihydrochloride salt by treating a solution of the base (e.g., in isopropanol or ether) with a stoichiometric excess of HCl (either as a gas or a solution in a solvent). The salt typically precipitates and can be isolated by filtration and purified by recrystallization, yielding the final product.

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: 4 distinct aromatic signals, typically downfield (>7.5 ppm), showing characteristic coupling patterns. The protonation of the pyridine nitrogen will further shift these signals downfield. Azetidine Protons: A complex multiplet for the C3 methine proton and two or more multiplets for the four C2/C4 methylene protons, typically in the aliphatic region (3.5-5.0 ppm). The NH₂⁺ protons may appear as a broad singlet. |

| ¹³C NMR | Pyridine Carbons: 5 aromatic carbon signals, with carbons adjacent to the nitrogen appearing at characteristic chemical shifts.[11] Azetidine Carbons: 3 aliphatic carbon signals corresponding to the methine carbon (C3) and the two equivalent methylene carbons (C2/C4). |

| Mass Spec (ESI+) | The primary observed ion will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₈H₁₁N₂⁺. |

| FT-IR | Characteristic peaks for N-H stretching (broad, from the ammonium salts), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring, and N-H bending. |

Applications in Research and Drug Development

This compound is not an end-product but a versatile starting material for constructing more complex molecules.

-

Scaffold for Library Synthesis: The secondary amine of the azetidine ring serves as a perfect handle for diversification. It can be readily functionalized via reductive amination, acylation, alkylation, or sulfonylation to generate large libraries of analogues for high-throughput screening (HTS).[6][12]

-

Structure-Activity Relationship (SAR) Studies: In a lead optimization campaign, this building block allows for systematic exploration of the chemical space. By modifying the azetidine nitrogen, researchers can fine-tune properties like potency, selectivity, solubility, and cell permeability to improve a drug candidate's overall profile.[12]

-

Fragment-Based Drug Design (FBDD): The relatively small and rigid structure is suitable for FBDD approaches. The azetidine-pyridine core can serve as a starting fragment that binds to a biological target, which is then elaborated upon to increase affinity.[6]

-

Therapeutic Targets: Given the prevalence of pyridine and azetidine motifs, this scaffold is relevant for developing modulators of various target classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels, particularly in therapeutic areas like oncology, inflammation, and central nervous system (CNS) disorders.[1][13]

Safety, Handling, and Storage Protocol

Proper handling is essential to ensure user safety and maintain the integrity of the compound. The following guidelines are based on data for azetidine hydrochlorides and related pyridine compounds.

7.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles with side shields.[14]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).[14]

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[14]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[8][14]

7.2 Handling and Hygiene

-

Avoid all personal contact.[10]

-

Wash hands and face thoroughly after handling.[9]

-

Do not eat, drink, or smoke in the laboratory.[14]

-

Handle as a hygroscopic material; minimize exposure to air.

7.3 First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][14]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[14]

7.4 Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from moisture.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. Its structure combines the advantageous properties of the conformationally rigid, sp³-rich azetidine ring with the versatile aromatic pyridine system. A thorough understanding of its chemical properties, handling requirements, and synthetic utility allows researchers to effectively leverage this compound in the design and discovery of novel bioactive molecules, accelerating progress in the development of next-generation therapeutics.

References

[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026. [2] Azetidine Derivatives in Drug Design. Ambeed.com. [12] Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals, 2022. [7] Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks, 2019. [6] Azetidines. Enamine. SAFETY DATA SHEET. Sigma-Aldrich, 2025. [15] Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride | C9H11ClN2O | CID 86263266. PubChem. [8] SAFETY DATA SHEET. Fisher Scientific. [9] SAFETY DATA SHEET. TCI Chemicals, 2024. [3] this compound (C8H10N2). PubChemLite. [14] Azetidin-3-ol hydrochloride-SDS-MedChemExpress. MedChemExpress. [16] SUPPORTING INFORMATION. The Royal Society of Chemistry. [13] Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [17] An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [10] 2-(Azetidin-3-yl)pyridine dihydrochloride. Apollo Scientific, 2022. 4-(azetidin-3-yl)pyridine dihydrochloride. Echemi. [18] WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents. [19] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH, 2023. [5] cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride. Chemenu. [20] Synthesis of Azetidines. Progress in Chemistry. [21] Azetidin-3-one | C3H5NO | CID 1516505. PubChem - NIH. [11] Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. [22] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers, 2022. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH, 2022. [23] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [24] Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [25] H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. ResearchGate.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride [english.chemenu.com]

- 6. Azetidines - Enamine [enamine.net]

- 7. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. studylib.net [studylib.net]

- 12. lifechemicals.com [lifechemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Azetidin-3-yl(pyridin-4-yl)methanone hydrochloride | C9H11ClN2O | CID 86263266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 19. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Azetidines [manu56.magtech.com.cn]

- 21. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 24. rsc.org [rsc.org]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Azetidin-3-yl)pyridine Dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of 3-(Azetidin-3-yl)pyridine dihydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. The unique structural features of the azetidine ring, including its inherent ring strain and three-dimensional character, coupled with the electronic properties of the pyridine moiety, make this compound a valuable scaffold for the development of novel therapeutics. This document delves into the causality behind synthetic strategies, provides detailed analytical protocols for structural verification, and explores its role in the design of bioactive agents.

Introduction: The Significance of the Azetidine-Pyridine Scaffold

The confluence of a strained four-membered azacyclic ring and an aromatic pyridine system in 3-(Azetidin-3-yl)pyridine bestows upon it a unique combination of physicochemical properties that are highly sought after in drug design. Azetidines have emerged as crucial motifs in medicinal chemistry, offering a greater three-dimensional structural diversity compared to more traditional, flatter aromatic rings.[1][2] This "sp3-richness" can lead to improved solubility, metabolic stability, and target-binding selectivity.[1] The azetidine ring is conformationally constrained, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2]

The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic profile and its ability to interact with biological targets. The substitution pattern on the pyridine ring is critical, and the 3-substituted isomer offers a distinct vector for molecular elaboration compared to its 2- and 4-substituted counterparts.

This guide will dissect the molecular architecture of this compound, providing a foundation for its strategic implementation in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-(Azetidin-3-yl)pyridine consists of an azetidine ring linked at its 3-position to the 3-position of a pyridine ring. The dihydrochloride salt form is common for improving solubility and handling of the otherwise basic free amine.

Molecular Formula (Free Base): C₈H₁₀N₂ Molecular Formula (Dihydrochloride): C₈H₁₂Cl₂N₂

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Key Physicochemical Properties (Predicted and Analog-Based)

| Property | Value | Source/Method |

| Molecular Weight (Dihydrochloride) | 207.10 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for hydrochloride salts |

| Solubility | Soluble in water and polar organic solvents | Inferred from salt form |

| pKa (Azetidine Nitrogen) | ~8-9 (predicted) | Based on similar azetidine derivatives |

| pKa (Pyridine Nitrogen) | ~5 (predicted) | Based on 3-substituted pyridines |

Synthesis and Characterization

The synthesis of 3-(Azetidin-3-yl)pyridine typically involves the formation of the azetidine ring or the coupling of a pre-formed azetidine synthon with a pyridine derivative. A common strategy involves the use of a protected azetidine precursor to control reactivity and avoid undesired side reactions.

General Synthetic Approach

A plausible and commonly employed synthetic route involves the reaction of a protected 3-iodo- or 3-bromoazetidine with a pyridylboronic acid or ester under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling). The protecting group, often a tert-butoxycarbonyl (Boc) group, is subsequently removed under acidic conditions, which also facilitates the formation of the dihydrochloride salt.

Experimental Protocol: Illustrative Synthesis of N-Boc-3-(pyridin-3-yl)azetidine

This is a representative protocol based on established methodologies for similar compounds.

-

Reaction Setup: To a solution of 1-Boc-3-iodoazetidine (1.0 eq) and 3-pyridylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection and Salt Formation: The purified N-Boc-3-(pyridin-3-yl)azetidine is dissolved in a suitable solvent (e.g., methanol or 1,4-dioxane) and treated with an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl). The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the azetidine and pyridine protons. The protons on the azetidine ring will appear as multiplets in the aliphatic region, while the pyridine protons will be in the aromatic region. The chemical shifts and coupling constants will be indicative of the 3,3'-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the azetidine ring and the pyridine ring. The chemical shifts will be influenced by the nitrogen atoms in both rings.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion peak corresponding to the free base [M+H]⁺.

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the secondary amine in the azetidine ring (as the hydrochloride salt), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.[3] Its utility stems from the ability to functionalize the secondary amine of the azetidine ring, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Diagram 2: Role in Medicinal Chemistry

Caption: The central role of the title compound in the drug discovery pipeline.

The azetidine-pyridine scaffold has been incorporated into molecules targeting a variety of biological systems, including:

-

Central Nervous System (CNS) Disorders: The rigid nature of the azetidine ring can be advantageous for designing ligands for CNS receptors and transporters.[4]

-

Oncology: Azetidine-containing compounds have been investigated as inhibitors of various kinases and other cancer-related targets.[5]

-

Infectious Diseases: The unique scaffold can be used to develop novel antibacterial and antiviral agents.

Safety and Handling

As a dihydrochloride salt of an amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. While specific toxicity data is not widely available, related compounds are known to be irritants.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, three-dimensional azetidine ring and a functionalizable pyridine moiety provides a robust platform for the design of novel bioactive compounds. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the development of the next generation of therapeutics.

References

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.

- Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib.

- Synthesis of azetidine derivatives. Google Patents.

- Synthesis of Azetidines. Chinese Journal of Organic Chemistry.

- Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.

- Azetidines of pharmacological interest. PubMed.

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.

- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- 3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine. PubChem.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.

- Azetidines. American Elements.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 5. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of the Azetidine Scaffold

An In-depth Technical Guide to the Synthesis of 3-(Azetidin-3-yl)pyridine Dihydrochloride

The 3-(Azetidin-3-yl)pyridine moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, four-membered azacyclic core introduces a defined three-dimensional geometry, acting as a versatile bioisostere for various functional groups and enabling precise vectoral projection of substituents into protein binding pockets. The azetidine ring, while strained, is significantly more stable than its three-membered aziridine counterpart, offering a balance of conformational constraint and synthetic tractability[1]. This guide provides a comprehensive overview of robust and validated synthetic pathways to this compound, designed for researchers and drug development professionals seeking to leverage this valuable building block.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of 3-(Azetidin-3-yl)pyridine reveals two primary strategic disconnections, forming the basis of the most prevalent synthetic routes. The core challenge lies in the formation of the C-C bond between the azetidine and pyridine rings.

Pathway A disconnects this key bond, suggesting a cross-coupling reaction between an N-protected 3-functionalized azetidine and a corresponding pyridine derivative. This is a convergent approach.

Pathway B involves the formation of the C-C bond via nucleophilic addition of a pyridyl organometallic reagent to an N-protected azetidin-3-one, followed by manipulation of the resulting tertiary alcohol.

The final step in both pathways is the deprotection of the azetidine nitrogen and subsequent formation of the dihydrochloride salt to enhance stability and aqueous solubility.

Caption: Retrosynthetic analysis of 3-(Azetidin-3-yl)pyridine.

Pathway A: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

This pathway is often favored for its reliability, functional group tolerance, and the commercial availability of the requisite building blocks. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis[2][3].

Workflow Overview

Sources

Unraveling the Enigmatic Mechanism of 3-(Azetidin-3-yl)pyridine Dihydrochloride: A Technical Guide for Researchers

Executive Summary

The landscape of neuropharmacology is in a perpetual state of evolution, with novel molecular entities continuously emerging as potential therapeutic agents. Among these, small molecules targeting the nicotinic acetylcholine receptor (nAChR) system hold immense promise for addressing a spectrum of central nervous system (CNS) disorders. This technical guide delves into the hypothesized mechanism of action of 3-(Azetidin-3-yl)pyridine dihydrochloride, a compound of significant interest within the scientific community. While direct pharmacological data for this specific molecule remains limited in publicly accessible literature, a robust body of evidence from structurally analogous compounds allows for a well-founded exploration of its likely molecular interactions and functional consequences. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the putative mechanism of action, supported by structure-activity relationship (SAR) insights from related azetidinyl-pyridine derivatives, and outlining detailed experimental protocols for its empirical validation.

Introduction: The Azetidinyl-Pyridine Scaffold in Neuropharmacology

The azetidinyl-pyridine scaffold has garnered considerable attention in medicinal chemistry due to its presence in a variety of neurologically active agents. The pyridine ring serves as a crucial pharmacophore, mimicking the pyrrolidine ring of nicotine, while the azetidine moiety, a four-membered saturated heterocycle, imparts conformational rigidity and unique stereochemical properties. This combination has proven effective in designing potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).

This compound, with its direct linkage of the azetidine ring to the 3-position of the pyridine, represents a core structure within this class of compounds. Its dihydrochloride salt form enhances solubility and stability, making it suitable for experimental evaluation. Based on extensive research into its analogs, the primary hypothesis is that this compound functions as a modulator of neuronal nAChRs.

The Primary Molecular Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. These receptors are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits. The subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, ion permeability, and desensitization kinetics.

The α4β2 subtype is the most abundant high-affinity nicotine binding site in the mammalian brain and is implicated in various physiological processes, including learning, memory, attention, and reward. A significant body of literature on azetidinyl-pyridine analogs points towards the α4β2 nAChR as a principal target.

Hypothesized Binding and Gating Modulation

It is postulated that this compound acts as an agonist or a partial agonist at the α4β2 nAChR. The binding of an agonist to the extracellular domain of the nAChR, at the interface between α and β subunits, induces a conformational change that opens the transmembrane ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane and subsequent cellular responses.

The key interactions likely involve:

-

A Cation-π Interaction: The positively charged nitrogen of the azetidine ring is hypothesized to form a cation-π interaction with a tryptophan residue in the aromatic box of the α subunit binding pocket.

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor with a hydrogen bond donor residue in the binding pocket, a characteristic interaction for nicotinic ligands.

The following diagram illustrates the proposed signaling pathway upon activation of α4β2 nAChRs by an agonist like 3-(Azetidin-3-yl)pyridine.

In Vivo Evaluation

Following in vitro characterization, in vivo studies are crucial to understand the compound's effects at a systemic level.

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular focus on its ability to cross the blood-brain barrier.

Methodology: Administer the compound to rodents via relevant routes (e.g., intravenous, oral) and collect blood and brain tissue samples at various time points. Analyze the samples using LC-MS/MS to determine the concentration of the compound and its metabolites.

Objective: To evaluate the physiological and behavioral effects of the compound consistent with nAChR modulation.

Methodology: A variety of animal models can be employed, depending on the therapeutic area of interest. Examples include:

-

Hot Plate Test or Tail-Flick Test: To assess analgesic effects.

-

Novel Object Recognition Test or Morris Water Maze: To evaluate effects on learning and memory.

-

Microdialysis: To measure the release of neurotransmitters like dopamine in specific brain regions (e.g., nucleus accumbens) following compound administration.

Conclusion and Future Directions

Based on the robust evidence from its structural analogs, this compound is strongly hypothesized to be a potent agonist or partial agonist at neuronal nicotinic acetylcholine receptors, with a likely preference for the α4β2 subtype. This interaction is predicted to modulate cation influx, leading to neuronal depolarization and subsequent downstream signaling events that can influence a range of physiological and cognitive processes.

The proposed mechanism of action provides a solid foundation for the empirical investigation of this compound. The experimental protocols outlined in this guide offer a systematic approach to validate this hypothesis, determine the precise pharmacological profile of this compound, and unlock its potential as a novel therapeutic agent for CNS disorders. Future research should focus on conducting these key experiments to move from a well-informed hypothesis to a data-driven understanding of this promising molecule.

References

- Decker, M. W., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]

- Ghatol, A., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex.

- Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

- Holladay, M. W., et al. (1998). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 41(4), 407-412. [Link]

- Musachio, J. L., et al. (1998). 5-[I-125/123]Iodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors. Life Sciences, 63(3), PL33-PL38. [Link]

- Valette, H., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(12), 2251-2259. [Link]

An In-Depth Technical Guide to 3-(Azetidin-3-yl)pyridine Dihydrochloride for Research Applications

Introduction: The Azetidine Moiety in Nicotinic Acetylcholine Receptor Modulation

For researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology, the quest for selective and potent modulators of neuronal nicotinic acetylcholine receptors (nAChRs) is of paramount importance. These ligand-gated ion channels are implicated in a host of physiological and pathological processes, including cognition, addiction, and neurodegenerative diseases.[1] Within the diverse landscape of nAChR ligands, compounds featuring the azetidine scaffold have emerged as a promising class of molecules.[2] The constrained, four-membered ring of azetidine can confer advantageous physicochemical properties, such as improved metabolic stability and receptor-binding affinity, making it an attractive structural motif in medicinal chemistry.[2]

This technical guide provides a comprehensive overview of 3-(Azetidin-3-yl)pyridine dihydrochloride, a research chemical that serves as a valuable tool for investigating nAChR function. We will delve into its chemical and physical properties, provide a detailed synthetic methodology, explore its mechanism of action, and present established experimental protocols for its characterization and use in preclinical research.

Chemical and Physical Properties

This compound is a heterocyclic compound that exists as a solid, typically a powder. Its structure features a pyridine ring linked to an azetidine ring at the 3-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical factor for in vitro and in vivo experimental work.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂Cl₂N₂ | |

| Molecular Weight | 207.10 g/mol | |

| CAS Number | 1236791-61-9 | |

| Appearance | White to off-white powder | General chemical supplier information |

| Solubility | Soluble in water and polar organic solvents | General chemical supplier information |

| Storage | Store in a cool, dry place, protected from light and moisture | General chemical supplier information |

Synthesis of 3-(Azetidin-3-yl)pyridine

The synthesis of 3-(azetidin-3-yl)pyridine can be achieved through various synthetic routes. A common strategy involves the construction of the azetidine ring followed by its coupling to the pyridine moiety. The following is a representative synthetic scheme based on established methods for the synthesis of substituted azetidines.[3][4]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs.

Materials:

-

Membrane Preparation: Homogenates from rat brain tissue (e.g., cortex or thalamus) or cell lines expressing the nAChR subtype of interest.

-

Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., nicotine or unlabeled epibatidine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound or vehicle

-

Membrane preparation

-

Radioligand

-

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Novel Object Recognition Test

This protocol outlines a behavioral test to assess the effects of this compound on recognition memory in rodents.

Animals:

-

Adult male or female rats or mice.

Apparatus:

-

An open-field arena.

-

A set of different objects that are of similar size but different in shape and texture.

Procedure:

-

Habituation: Acclimate the animals to the testing room and the open-field arena for several days prior to testing.

-

Training:

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

-

After a set pre-treatment time, place the animal in the arena with two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).

-

-

Testing:

-

After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena. One of the familiar objects is replaced with a novel object.

-

Record the time the animal spends exploring each object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.

-

A higher DI indicates better recognition memory.

-

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME):

Specific pharmacokinetic data for this compound is not extensively published. However, based on studies of similar azetidine-containing nAChR agonists, a favorable ADME profile can be anticipated. [5]These compounds generally exhibit good oral bioavailability and brain penetration, which are essential for CNS-active drugs. [6]Metabolism is likely to occur in the liver via cytochrome P450 enzymes, and excretion is expected to be primarily through the kidneys. [7] Toxicology:

The dihydrochloride salt form is generally well-tolerated in preclinical studies. Safety data sheets for related compounds indicate that they may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. Acute toxicity studies on a structurally related compound, 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine, showed a relatively low acute toxicity in mice. [6]

Applications in Research and Drug Discovery

This compound is a valuable tool for a range of research applications:

-

Probing nAChR Function: Its potent and selective agonist activity allows for the investigation of the role of α4β2 nAChRs in various physiological and pathological processes.

-

In Vivo Models of CNS Disorders: It can be used in animal models of cognitive impairment, nicotine addiction, depression, and pain to evaluate the therapeutic potential of targeting α4β2 nAChRs. [8][7]* Lead Compound for Drug Discovery: The azetidinylpyridine scaffold can serve as a starting point for the development of novel nAChR modulators with improved efficacy, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a key research chemical for the study of nicotinic acetylcholine receptors. Its favorable chemical properties, potent agonist activity, and potential for good in vivo characteristics make it an invaluable tool for neuroscientists and pharmacologists. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory and to spur further investigation into the therapeutic potential of modulating nAChR function.

References

- Akaike, A., et al. (2010). Nicotinic acetylcholine receptor-mediated protection of neurons. Journal of Neurochemistry, 112(3), 577-584.

- Rani, V.E., & Reddy, P.R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.

- The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. (2014). Pharmacology Research & Perspectives, 2(2), e00026.

- Interaction of the Nicotinic Agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) With Nicotinic Acetylcholine Receptor Subtypes Expressed in Cell Lines and Rat Cortex. (1998).

- Synthesis of azetidines. (n.d.). Organic Chemistry Portal.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Nicotinic agonist. (n.d.). In Wikipedia.

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).

- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2019). Journal of Medicinal Chemistry, 62(23), 10866-10880.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). Medicinal Chemistry Research, 32(1), 1-25.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES, 84(1), 223-264.

- 5-[I-125/123]lodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors. (1998). Life Sciences, 63(2), PL19-PL24.

- Nicotinic Partial Agonists Varenicline and Sazetidine-A Have Differential Effects on Affective Behavior. (2010). Journal of Pharmacology and Experimental Therapeutics, 333(3), 767-775.

- Pre-clinical properties of the alpha4beta2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. (2010). British Journal of Pharmacology, 160(2), 354-364.

- The Antinociceptive Effects of Nicotinic Partial Agonists Varenicline and Sazetidine-A in Murine Acute and Tonic Pain Models. (2012). Journal of Pharmacology and Experimental Therapeutics, 342(3), 778-788.

- Preclinical pharmacology of the alpha4beta2 nAChR partial agonist varenicline related to effects on reward, mood and cognition. (2009). Biochemical Pharmacology, 78(7), 727-736.

- Effectiveness of Nicotinic Agonists as Desensitizers at Presynaptic α4β2*. (2011). Journal of Pharmacology and Experimental Therapeutics, 338(3), 853-860.

- Long-lasting cognitive improvement with nicotinic receptor agonists: mechanisms of pharmacokinetic-pharmacodynamic discordance. (2005). Trends in Pharmacological Sciences, 26(7), 352-360.

- The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2011). Proceedings of the National Academy of Sciences, 108(47), 19193-19198.

- Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. (2019). Nicotine & Tobacco Research, 21(3), 296-307.

Sources

- 1. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. scirp.org [scirp.org]

- 6. 5-[I-125/123]lodo-3(2(S)-azetidinylmethoxy)pyridine, a radioiodinated analog of A-85380 for in vivo studies of central nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Antinociceptive Effects of Nicotinic Partial Agonists Varenicline and Sazetidine-A in Murine Acute and Tonic Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic Partial Agonists Varenicline and Sazetidine-A Have Differential Effects on Affective Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-(Azetidin-3-yl)pyridine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 3-(Azetidin-3-yl)pyridine dihydrochloride, a heterocyclic building block of increasing significance in medicinal chemistry. We will dissect its synthesis, physicochemical properties, and strategic applications, with a particular focus on its role as a key pharmacophore in the modulation of nicotinic acetylcholine receptors (nAChRs). This document is designed to furnish researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this versatile scaffold in their discovery programs.

The Azetidine-Pyridine Moiety: A Confluence of Favorable Properties

The 3-(Azetidin-3-yl)pyridine scaffold represents a strategic amalgamation of two key heterocyclic systems: the strained, three-dimensional azetidine ring and the aromatic, hydrogen-bond accepting pyridine ring. This combination imparts a unique set of physicochemical and pharmacological properties that are highly advantageous in modern drug design.

The azetidine ring, a four-membered saturated heterocycle, offers a rigid, sp³-rich core. Its inherent ring strain and constrained geometry provide unique exit vectors for substituents compared to larger, more flexible saturated heterocycles like piperidine or pyrrolidine. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of an azetidine moiety can improve metabolic stability and aqueous solubility, key parameters in optimizing pharmacokinetic profiles.

The pyridine ring, a six-membered aromatic heterocycle, is a well-established pharmacophore. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The aromatic nature of the pyridine ring also allows for π-π stacking interactions. By combining these two moieties, 3-(Azetidin-3-yl)pyridine emerges as a versatile scaffold that can effectively probe the chemical space of a target's binding site.

Synthesis and Physicochemical Characterization

The synthesis of this compound is a multi-step process that typically involves the construction of the azetidine ring followed by its coupling to a pyridine derivative. While numerous methods for azetidine synthesis exist, a common approach involves the cyclization of a suitably functionalized acyclic precursor.

Representative Synthetic Protocol

A general, representative protocol for the synthesis of 3-(Azetidin-3-yl)pyridine, which is then converted to its dihydrochloride salt, is outlined below. This protocol is a composite of established methods for the synthesis of similar azetidine derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Benzhydryl-3-azetidinone

This step involves the protection of the azetidine nitrogen and the introduction of a ketone functionality at the 3-position, a common precursor for further functionalization.

Step 2: Reductive Amination to form 3-Amino-1-benzhydrylazetidine

The ketone is converted to an amine, which will serve as a handle for coupling to the pyridine ring.

Step 3: Coupling with 3-Bromopyridine

A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between the azetidine and pyridine rings.

Step 4: Deprotection and Salt Formation

The benzhydryl protecting group is removed under hydrogenolysis conditions, and the resulting free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Benzhydryl-3-azetidinone

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

3-Bromopyridine

-

Palladium(II) acetate

-

BINAP

-

Sodium tert-butoxide

-

Toluene

-

Palladium on carbon (10%)

-

Hydrochloric acid (in diethyl ether or dioxane)

-

Dichloromethane

-

Diethyl ether

Procedure:

-

Synthesis of 3-Amino-1-benzhydrylazetidine: To a solution of 1-benzhydryl-3-azetidinone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.

-

Synthesis of 3-(1-Benzhydrylazetidin-3-yl)pyridine: To a solution of 3-amino-1-benzhydrylazetidine (1.0 eq) and 3-bromopyridine (1.2 eq) in toluene, add palladium(II) acetate (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.5 eq). Degas the mixture and heat to 100 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction by TLC or LC-MS. After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography.

-

Synthesis of this compound: Dissolve the purified 3-(1-benzhydrylazetidin-3-yl)pyridine (1.0 eq) in methanol and add 10% palladium on carbon (0.1 eq by weight). Subject the mixture to hydrogenation (50 psi H₂) at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate. Dissolve the resulting oil in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether (2.0 M) dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic behavior. The following table summarizes key estimated and experimental properties.

| Property | Value (Estimated/Representative) | Source/Method |

| Molecular Formula | C₈H₁₂Cl₂N₂ | - |

| Molecular Weight | 207.10 g/mol | - |

| Appearance | White to off-white solid | Supplier Data |

| pKa (Azetidine N) | ~8.5 - 9.5 | Estimated from similar azetidines |

| pKa (Pyridine N) | ~5.2 | [1] |

| LogP (free base) | ~0.5 - 1.5 | Estimated using software |

| Aqueous Solubility | High (as dihydrochloride salt) | Expected for salt form |

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyridine and azetidine rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, providing further evidence of its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A single major peak indicates a high degree of purity.

Medicinal Chemistry Applications: A Focus on Nicotinic Acetylcholine Receptors

The 3-(Azetidin-3-yl)pyridine scaffold is a particularly valuable building block for the design of ligands targeting nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes in the central nervous system (CNS), making them attractive targets for the treatment of neurological and psychiatric disorders.

The Role of the 3-(Azetidin-3-yl)pyridine Moiety as a Nicotinic Pharmacophore

The 3-(Azetidin-3-yl)pyridine moiety serves as an excellent bioisostere for the core pharmacophore of nicotine and other nAChR agonists. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the protonated azetidine nitrogen can engage in a cation-π interaction with an aromatic residue in the receptor's binding site. The constrained nature of the azetidine ring helps to orient the pyridine ring in a favorable conformation for binding.

Targeting the α4β2 nAChR Subtype

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key target for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] Modulators of the α4β2 nAChR can enhance cognitive function and have neuroprotective effects.[2]

The 3-(Azetidin-3-yl)pyridine scaffold has been successfully incorporated into potent and selective α4β2 nAChR ligands. For example, analogs of 3-(azetidin-3-yl)pyridine have shown high affinity for this receptor subtype, demonstrating the utility of this scaffold in designing selective modulators.

Nicotinic Acetylcholine Receptor Signaling Pathways

Activation of nAChRs by agonists leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers a cascade of downstream signaling events. The specific signaling pathways activated depend on the nAChR subtype and the cell type.

In neurons, nAChR activation can lead to the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.[2] The influx of Ca²⁺ through nAChRs can also activate a number of intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[3] These pathways are involved in promoting cell survival and synaptic plasticity.

Caption: Simplified nAChR signaling pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of compounds containing the 3-(Azetidin-3-yl)pyridine scaffold.

In Vitro Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype, such as α4β2.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)

-

Radioligand (e.g., [³H]epibatidine or [³H]cytisine)

-

Test compound (3-(Azetidin-3-yl)pyridine derivative)

-

Non-specific binding control (e.g., nicotine or unlabeled agonist)

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

96-well filter plates

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Harvest the membranes onto filter plates using a cell harvester and wash several times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

3-(Azetidin-3-yl)pyridine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Privileged scaffolds, those motifs consistently found in biologically active compounds, offer a rational starting point for the design of novel therapeutics. This guide focuses on 3-(Azetidin-3-yl)pyridine dihydrochloride, a heterocyclic building block that marries the advantageous properties of both the azetidine and pyridine rings. The unique structural and electronic characteristics of this scaffold provide medicinal chemists with a powerful tool to modulate physicochemical properties, enhance target engagement, and ultimately, improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document will delve into the core attributes of 3-(Azetidin-3-yl)pyridine, its synthesis and reactivity, and its application in drug discovery through relevant case studies, providing a comprehensive resource for researchers in the field.

Introduction: The Strategic Value of the Azetidinyl-Pyridine Moiety

The pursuit of novel chemical entities with improved "drug-like" properties is a central theme in medicinal chemistry. Success in this endeavor often hinges on the ability to navigate complex biological systems, a challenge that requires precise control over a molecule's size, shape, polarity, and metabolic stability. The 3-(Azetidin-3-yl)pyridine scaffold has emerged as a valuable asset in this context, offering a unique combination of features derived from its constituent rings.

The azetidine ring , a four-membered saturated heterocycle, imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-target interactions.[1][2] This constrained geometry reduces the entropic penalty upon binding, potentially leading to higher affinity.[2] Furthermore, the sp³-rich character of the azetidine ring can enhance metabolic stability and aqueous solubility, key attributes for developing orally bioavailable drugs.[1]

Complementing the azetidine is the pyridine ring , a six-membered aromatic heterocycle. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[3] The pyridine moiety is a common feature in numerous FDA-approved drugs, highlighting its broad utility in establishing favorable pharmacokinetic profiles and biological activity.[3]

The fusion of these two motifs in 3-(Azetidin-3-yl)pyridine creates a versatile building block with a three-dimensional structure that can be strategically employed to explore chemical space and optimize lead compounds.

Physicochemical and Pharmacokinetic Profile

The physicochemical properties of a building block are critical determinants of the ultimate drug-like characteristics of the final compound. This compound offers a favorable profile that can be fine-tuned through subsequent chemical modifications.

| Property | Value (Predicted/Experimental) | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₂Cl₂N₂ | Provides the basic atomic composition. |

| Molecular Weight | 207.10 g/mol | A relatively low molecular weight allows for the addition of other functional groups without exceeding typical "rule-of-five" guidelines. |

| Predicted XlogP | 0.2 | Indicates a favorable balance between lipophilicity and hydrophilicity, which is often correlated with good absorption and distribution properties.[2] |

| Predicted pKa | Basic | The presence of two nitrogen atoms (one on the azetidine and one on the pyridine) provides basic centers that can be protonated at physiological pH, potentially enhancing solubility. The dihydrochloride salt form further improves aqueous solubility. |

| Aqueous Solubility | High (as dihydrochloride salt) | Essential for formulation and in vivo administration. |

The combination of a polar pyridine ring and a saturated azetidine ring contributes to a desirable pharmacokinetic profile. The azetidine moiety can act as a bioisosteric replacement for larger, more lipophilic groups, thereby improving metabolic stability and reducing off-target effects.

Synthetic Strategies and Key Reactions

The utility of a building block is directly tied to its synthetic accessibility and the predictability of its chemical transformations. 3-(Azetidin-3-yl)pyridine can be synthesized through various routes, and its functional handles allow for a range of subsequent modifications.

Synthesis of the 3-(Azetidin-3-yl)pyridine Scaffold

A common strategy for the synthesis of 3-substituted azetidines involves the construction of the azetidine ring from an acyclic precursor, followed by the introduction of the pyridine moiety, or vice versa. A representative, though not specific to the title compound, synthetic approach is outlined below, based on established methods for similar structures.[4]

Figure 1: Generalized synthetic workflow for 3-(Azetidin-3-yl)pyridine.

Experimental Protocol: Synthesis of a Protected 3-(Pyridin-3-yl)azetidine Intermediate (Illustrative)

This protocol is a generalized representation and may require optimization for specific substrates.

-

Step 1: Formation of N-Boc-3-oxoazetidine. To a solution of a suitable starting material, such as 1,3-dichloro-2-propanol, in an appropriate solvent, add a protecting group source like di-tert-butyl dicarbonate (Boc₂O) and a base. The reaction is typically stirred at room temperature until completion.

-

Step 2: Grignard Reaction with 3-Bromopyridine. The N-Boc-3-oxoazetidine is then reacted with a Grignard reagent prepared from 3-bromopyridine in an ethereal solvent such as THF at low temperature (e.g., -78 °C).

-

Step 3: Dehydration. The resulting tertiary alcohol is dehydrated under acidic conditions to yield N-Boc-3-(pyridin-3-yl)azetidine.

-

Step 4: Deprotection and Salt Formation. The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. Subsequent treatment with ethereal HCl provides the desired this compound.

Key Reactions for Derivatization

The secondary amine of the azetidine ring is a key functional handle for further elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The azetidine nitrogen can be readily acylated with a variety of acylating agents, such as acid chlorides or activated carboxylic acids.

Experimental Protocol: N-Acylation of 3-(Azetidin-3-yl)pyridine

-

Step 1: Free-Basing. Dissolve this compound in a suitable solvent (e.g., dichloromethane) and treat with a base (e.g., triethylamine or diisopropylethylamine) to generate the free base.

-

Step 2: Acylation. To the solution of the free base, add the desired acid chloride or a pre-activated carboxylic acid (e.g., using a coupling reagent like HATU) at 0 °C.

-

Step 3: Work-up and Purification. The reaction is typically stirred at room temperature until completion, followed by an aqueous work-up and purification by column chromatography to yield the N-acylated product.

The azetidine nitrogen can also be functionalized via reductive amination with aldehydes or ketones.

Figure 2: Workflow for reductive amination of 3-(Azetidin-3-yl)pyridine.

Experimental Protocol: Reductive Amination of 3-(Azetidin-3-yl)pyridine

-

Step 1: Imine Formation. In a suitable solvent such as dichloromethane or dichloroethane, combine 3-(Azetidin-3-yl)pyridine (as the free base), the desired aldehyde or ketone, and a catalytic amount of acetic acid. The mixture is stirred at room temperature to facilitate the formation of the iminium ion.

-

Step 2: Reduction. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.

-

Step 3: Work-up and Purification. Upon completion, the reaction is quenched with a basic aqueous solution, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

Applications in Drug Discovery: Case Studies

The true value of a building block is demonstrated through its successful application in drug discovery programs. The 3-(azetidinyl)pyridine and its closely related analogs have been incorporated into a number of promising therapeutic agents.

Case Study: A-85380 and Analogs - Potent Nicotinic Acetylcholine Receptor (nAChR) Agonists

A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][5] While not identical to the title compound, it is a very close structural analog and serves as an excellent example of the utility of the azetidinyl-pyridine scaffold.

Figure 3: Simplified signaling pathway of A-85380 at the α4β2 nAChR.

Rationale for the Azetidinyl-Pyridine Scaffold in A-85380:

-

High Affinity and Selectivity: The 3-pyridyl ether moiety is crucial for high-affinity binding to the α4β2 nAChR. The azetidine ring, in the (S)-configuration, provides the optimal spatial orientation for interaction with the receptor's binding pocket, contributing to its high selectivity over other nAChR subtypes.[1]

-

Pharmacokinetic Properties: The scaffold contributes to a favorable pharmacokinetic profile, allowing for good brain penetration, which is essential for a centrally acting agent.[6] Radiolabeled forms of A-85380 have been used in positron emission tomography (PET) studies in humans to investigate nAChR density in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]

-

Therapeutic Potential: A-85380 has demonstrated a broad-spectrum analgesic profile in preclinical models of acute, persistent, and neuropathic pain.[1][7] This has spurred the development of novel nAChR ligands based on this scaffold for the treatment of pain and other CNS disorders.[1]

Synthesis of A-85380:

The synthesis of A-85380 involves the coupling of (S)-1-Boc-2-azetidinemethanol with 3-hydroxypyridine via a Mitsunobu reaction, followed by the deprotection of the Boc group.[5] This synthetic route highlights the utility of functionalized azetidine building blocks in constructing complex molecules.

Potential Applications in Other Therapeutic Areas

The versatility of the 3-(azetidin-3-yl)pyridine scaffold extends beyond nAChR agonists. Its ability to serve as a rigid core and present substituents in well-defined vectors makes it an attractive candidate for the development of inhibitors for various enzyme classes and modulators of other receptor systems.

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, often forming key hydrogen bonds in the hinge region of the ATP binding site. The azetidine moiety can be functionalized to occupy adjacent hydrophobic pockets, potentially leading to potent and selective inhibitors.

-

GPCR Modulators: The three-dimensional nature of the 3-(azetidin-3-yl)pyridine scaffold is well-suited for targeting the complex binding sites of G-protein coupled receptors (GPCRs). The azetidine nitrogen can be derivatized to introduce functionalities that modulate receptor activity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad range of 3-(azetidin-3-yl)pyridine derivatives is proprietary to individual drug discovery programs, general principles can be inferred from the properties of the scaffold and related compounds.

-

Substitution on the Azetidine Nitrogen: This is the most common point of diversification. The nature of the substituent (e.g., alkyl, acyl, aryl) will significantly impact the molecule's overall lipophilicity, basicity, and ability to interact with the target protein.

-

Substitution on the Pyridine Ring: Modifications to the pyridine ring can influence the electronic properties of the molecule and provide additional points of interaction with the target. For example, the introduction of electron-withdrawing or -donating groups can modulate the pKa of the pyridine nitrogen.

-

Stereochemistry: For chiral derivatives, such as those with substituents on the azetidine ring, the stereochemistry can be critical for biological activity, as demonstrated by the (S)-enantiomer of A-85380 being the more active form.

Conclusion

This compound represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained azetidine ring and an electronically versatile pyridine ring provides a powerful platform for the design of novel therapeutics with optimized physicochemical, pharmacokinetic, and pharmacodynamic properties. The successful application of closely related scaffolds in the development of potent and selective nAChR agonists underscores the potential of this building block. As medicinal chemists continue to explore novel chemical space in the quest for safer and more effective medicines, the strategic incorporation of privileged scaffolds like 3-(Azetidin-3-yl)pyridine will undoubtedly play a crucial role in shaping the future of drug design.

References

- A-85380 - Wikipedia. URL: https://en.wikipedia.org/wiki/A-85380

- Rueter, L. E., et al. (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS drug reviews, 12(2), 100–112. URL: https://pubmed.ncbi.nlm.nih.gov/16958984/

- Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5479707/

- A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. | Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-85380%3A-a-pharmacological-probe-for-the-preclinical-Rueter-Donnelly%E2%80%90Roberts/8b3a0a38210816b8b98165b6e680e303423b036d

- 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10700242/

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38189331/

- cas 1236791-32-4|| where to buy 4-(azetidin-3-yl)pyridine dihydrochloride - Chemenu. URL: https://www.chemenu.com/products/cas-1236791-32-4

- This compound (C8H10N2) - PubChemLite. URL: https://pubchemlite.org/compound/3-(azetidin-3-yl)pyridine_dihydrochloride

- Azetidine - Wikipedia. URL: https://en.wikipedia.org/wiki/Azetidine

- Synthesis of Azetidines. URL: https://www.progchem.ac.cn/EN/10.7536/PC180113

- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - ResearchGate. URL: https://www.researchgate.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. URL: https://www.mdpi.com/1420-3049/28/3/1063

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. URL: https://serve.sciendo.com/pdf/hetero/84/1/hetero.84.1.223.pdf

- Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. URL: https://www.researchgate.net/publication/384262175_Recent_progress_in_synthesis_of_3-functionalized_azetidines

- Azetidine synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm